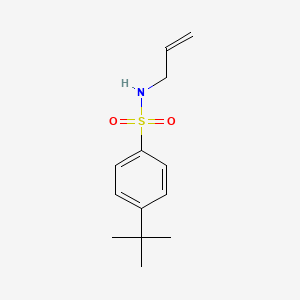

N-allyl-4-tert-butylbenzenesulfonamide

Description

N-allyl-4-tert-butylbenzenesulfonamide is a sulfonamide derivative characterized by a tert-butyl substituent at the para position of the benzene ring and an allyl group attached to the sulfonamide nitrogen.

Properties

IUPAC Name |

4-tert-butyl-N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-5-10-14-17(15,16)12-8-6-11(7-9-12)13(2,3)4/h5-9,14H,1,10H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLGYLDKBDNUMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-tert-butylbenzenesulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-tert-butylbenzenesulfonyl chloride+allylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-allyl-4-tert-butylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation of the allyl group.

Reduction: Lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfonamide group.

Substitution: Nucleophiles such as thiols or amines can react with the allyl group under basic conditions.

Major Products Formed

Epoxidation: Formation of this compound epoxide.

Reduction: Formation of this compound amine.

Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

N-allyl-4-tert-butylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial activity.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-allyl-4-tert-butylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Sulfonamide Derivatives

Structural and Crystallographic Comparisons

Key Compounds:

N-allyl-N-benzyl-4-methylbenzenesulfonamide ():

- Substituents : Benzyl and allyl groups on the sulfonamide nitrogen; methyl at the benzene para position.

- Structural Data :

- Bond lengths : S–N = 1.63 Å, C–N (allyl) = 1.47 Å .

- Hydrogen bonding : Contacts at 2.20–2.50 Å, stabilizing crystal packing .

- Conformational effects : The benzyl group introduces torsional strain, while the methyl group reduces steric hindrance compared to tert-butyl.

N-Benzyl-N-cyclopentenyl-2-nitrobenzenesulfonamide (Compound 29, ):

- Substituents : Benzyl and cyclopentenyl groups on nitrogen; nitro group at the benzene ortho position.

- Synthesis : Average yield of 74% via multistep reactions involving tert-butyldimethylsilyl (TBS) protection .

- Spectral Data : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.95–7.91 (m, 2H) and allylic protons at δ 5.65–5.55 (m) .

Comparison Table:

Physicochemical and Spectral Properties

- Thermal Stability : The tert-butyl group enhances thermal stability compared to methyl or nitro substituents, as seen in TGA analyses of related compounds .

- Spectral Data: MS: Molecular ion peaks for tert-butyl analogs align with calculated masses (e.g., [M+H]⁺ at m/z 296.1 for C₁₃H₂₁NO₂S) . ¹³C NMR: tert-butyl carbons appear as a singlet near δ 29–31 ppm, distinct from methyl (δ 21 ppm) or nitro-substituted aromatics (δ 125–140 ppm) .

Research Implications and Limitations

- Steric Effects : The tert-butyl group in this compound may hinder crystallization compared to smaller substituents, as observed in hydrogen-bonding patterns of N-allyl-N-benzyl-4-methylbenzenesulfonamide .

- Reactivity : The allyl group’s unsaturated bond offers avenues for click chemistry or polymerization, unlike benzyl or acetylated derivatives .

- Knowledge Gaps: Direct data on the target compound’s biological activity or catalytic applications are absent in the evidence; further studies are needed.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-allyl-4-tert-butylbenzenesulfonamide, and what reaction mechanisms govern its formation?

- Answer : The synthesis typically involves nucleophilic attack of an allyl-substituted amine on a tert-butylbenzenesulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine). The reaction proceeds via the formation of a sulfonamide bond, with the amine acting as the nucleophile. Reaction monitoring via thin-layer chromatography (TLC) and purification by recrystallization are critical for isolating the product .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the allyl and tert-butyl substituents. Mass spectrometry (MS) provides molecular weight confirmation, while infrared (IR) spectroscopy identifies the sulfonamide functional group (S=O stretching at ~1350–1150 cm⁻¹). High-performance liquid chromatography (HPLC) ensures purity .

Q. How can researchers monitor reaction progress during synthesis to minimize side products?

- Answer : TLC with UV visualization is a cost-effective method for tracking reactant consumption. For quantitative analysis, inline Fourier-transform infrared (FTIR) spectroscopy or periodic sampling for HPLC analysis can detect intermediates and byproducts. Basic conditions must be maintained to suppress hydrolysis of the sulfonamide bond .

Advanced Research Questions

Q. What strategies optimize the yield of this compound under varying reaction conditions?

- Answer : Kinetic studies suggest that controlling temperature (20–40°C) and using anhydrous solvents (e.g., dichloromethane) reduce side reactions like oxidation of the allyl group. Catalytic additives, such as 4-dimethylaminopyridine (DMAP), enhance nucleophilicity. A 3:1 molar ratio of amine to sulfonyl chloride improves conversion efficiency .

Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity and stability?

- Answer : The tert-butyl group enhances steric hindrance, reducing nucleophilic substitution at the sulfonamide sulfur. Computational studies (DFT calculations) show that this group stabilizes the molecule against thermal degradation but may hinder interactions in biological assays. Stability under acidic conditions is poor due to sulfonamide bond cleavage .

Q. What methodologies address contradictions in reported biological activity data for sulfonamide derivatives?

- Answer : Discrepancies in bioactivity often arise from impurities or solvent residues. Rigorous purification (e.g., column chromatography) and characterization (e.g., elemental analysis) are essential. Comparative studies using standardized assays (e.g., enzyme inhibition under pH 7.4 buffer) and negative controls (e.g., unsubstituted sulfonamides) clarify structure-activity relationships .

Methodological Recommendations

- Synthesis Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of the allyl group .

- Stability Testing : Conduct accelerated degradation studies (40°C, 75% humidity) to assess shelf life .

- Biological Assays : Pre-screen for solubility in DMSO/PBS mixtures to avoid aggregation artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.